1-(Bromomethyl)-4-phenoxybenzene
Overview
Description
“1-(Bromomethyl)-4-phenoxybenzene” is a brominated derivative of phenoxybenzene. Its structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations .
Synthesis Analysis
The synthesis of brominated phenoxybenzenes can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of "1-(Bromomethyl)-4-phenoxybenzene" .Molecular Structure Analysis
The molecular structure of brominated phenoxybenzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated phenoxybenzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of brominated phenoxybenzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.Scientific Research Applications
Polymer Research: Block Copolymer Synthesis
1-(Bromomethyl)-4-phenoxybenzene is utilized in the synthesis of block copolymers through reversible addition-fragmentation chain transfer (RAFT) polymerization . This process involves creating polymers with specific block sequences, which can be used to tailor the physical properties of materials for applications like drug delivery systems, nanotechnology, and advanced coatings.
Organic Synthesis: Electrophilic Aromatic Substitution
In organic synthesis, this compound serves as a precursor for electrophilic aromatic substitution reactions . It’s instrumental in constructing complex organic molecules, which are foundational in developing pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Drug Design and Development
The bromomethyl group in 1-(Bromomethyl)-4-phenoxybenzene can act as a versatile handle in medicinal chemistry for the construction of drug molecules . It’s particularly valuable in the design of new therapeutic agents, where precision and specificity in molecular architecture are crucial.
Materials Science: Advanced Material Fabrication
In materials science, this compound is used to modify surface properties and create advanced materials with specific functionalities . Its application ranges from the development of new coatings with unique properties to the fabrication of materials with specific electronic or optical characteristics.
Environmental Studies: Green Chemistry Applications
1-(Bromomethyl)-4-phenoxybenzene is also relevant in environmental studies, where it’s used in green chemistry approaches to synthesize biologically active compounds . These methods aim to reduce the environmental impact of chemical synthesis by employing more sustainable practices.
Industrial Uses: Intermediate in Chemical Manufacturing
Industrially, 1-(Bromomethyl)-4-phenoxybenzene is used as an intermediate in the synthesis of various substances . Its role in the manufacturing process is pivotal for the production of polymers and other complex chemicals that are integral to various industries.
Nanotechnology: Nanostructure Fabrication
Lastly, in the field of nanotechnology, 1-(Bromomethyl)-4-phenoxybenzene is used to create nanostructures with precise geometries . These nanostructures have potential applications in electronics, photonics, and as catalysts in chemical reactions.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-phenoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGBCFBFZSCQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190365 | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36881-42-2 | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36881-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036881422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-4-phenoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(bromomethyl)-4-phenoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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